
1-(5-Bromo-4-methylpyridin-2-yl)ethanone
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Pyridylcarbene Formation
The compound has been involved in studies examining the thermal decomposition of bromo-methyl-triazolopyridines. This process forms a pyridylcarbene intermediate, leading to various by-products like 1-(6-bromopyridin-2-yl)ethanone, contributing to our understanding of chemical reaction dynamics under specific conditions (Abarca, Ballesteros, & Blanco, 2006).
Biological Activities of Derivatives
The compound's derivatives have been synthesized and evaluated for their biological activities. For instance, studies have shown that certain derivatives act as potent immunosuppressors or immunostimulators, influencing immune cell activities. This research provides insights into potential therapeutic applications (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).
Synthesis of Novel Compounds
Research has focused on the selective synthesis of novel compounds using the parent compound as a starting point. These studies contribute to the development of new chemical entities with potential applications in various fields, including pharmacology and materials science (Golobokova, Proidakov, & Kizhnyaev, 2020).
Carcinogen Metabolizing Enzyme Modulation
Derivatives of the compound have been investigated for their ability to modulate carcinogen metabolizing enzymes. This research is significant for understanding how certain chemical compounds can influence the body's ability to process and neutralize carcinogenic substances (Hamdy, Gamal-Eldeen, Abdel‐Aziz, & Fakhr, 2010).
Chemical Reaction Studies
The compound is used in studies to understand the dynamics of chemical reactions, such as the reaction with pentane-2,4-dione. These studies provide valuable insights into the behavior of organic molecules under different conditions, enhancing our understanding of organic chemistry (Aghazadeh, Baradarani, Helliwell, & Joule, 2011).
Key Intermediate in Pharmaceutical Synthesis
Antibacterial Agent Synthesis
Research on derivatives of the compound has led to the development of novel antibacterial agents, demonstrating its potential in combating bacterial infections (Chinnayya, Suresh, Rao, Rao, & Shaik, 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(5-bromo-4-methylpyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-5-3-8(6(2)11)10-4-7(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQZLUANDRPXSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-4-methylpyridin-2-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




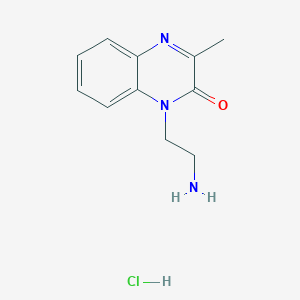
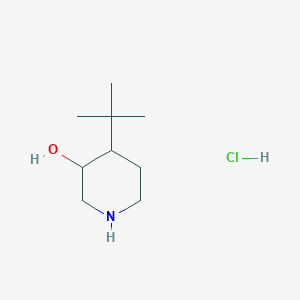
![(2-Azidoethyl)[3-(dimethylamino)propyl]methylamine dihydrochloride](/img/structure/B1377198.png)

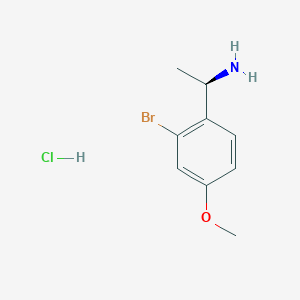
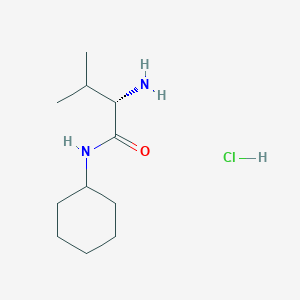
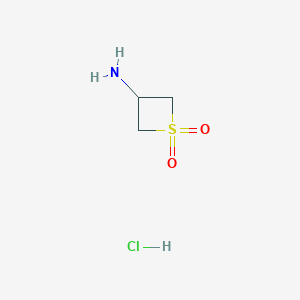


![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1377209.png)

![4-Azatricyclo[5.2.1.0,2,6]decane hydrochloride](/img/structure/B1377211.png)
